molecular formula C22H21N3O3 B2695478 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide CAS No. 872849-25-7

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Cat. No.: B2695478
CAS No.: 872849-25-7
M. Wt: 375.428
InChI Key: DVDQZBZMPCIBFH-UHFFFAOYSA-N
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Description

The compound appears to contain an indole group, a phenyl group, and a pyrrolidine ring, which are common structures in many biologically active compounds . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrolidine ring, an indole group, and a phenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, indole group, and phenyl group each have distinct reactivity profiles that could be utilized in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could impact its solubility and stability .

Scientific Research Applications

Nootropic and Cognitive-enhancing Applications

Piracetam and oxiracetam, compounds related to 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide, have been widely studied for their nootropic effects, which include improving learning, memory, and cognitive functions in both normal and impaired subjects. For instance, oxiracetam showed effectiveness in enhancing learning and memory in animals with acute cerebral impairment and in rats with chronic cerebral impairment due to aging, cerebrovascular lesions, and congenital microencephaly (Banfi & Dorigotti, 1986).

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis and reactivity of compounds with similar structures, aiming to achieve high purity and potential for biological activity. For example, studies on the oxidative cyclization of specific amides leading to pyrrolidin-2-ones highlight the synthetic versatility and potential pharmacological applications of these compounds (Galeazzi, Mobbili, & Orena, 1996).

Environmental Biodegradation

The environmental fate of nootropic drugs like piracetam, which shares structural similarities with the chemical , has also been studied. Strains of Ochrobactrum sp. capable of degrading piracetam have been isolated, presenting a potential avenue for addressing the environmental impact of such compounds (Woźniak-Karczewska et al., 2017).

Antiallergic Properties

Further research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has revealed potential antiallergic properties, with some compounds showing significant potency in histamine release assays, suggesting another possible application area for related substances (Menciu et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Compounds containing a pyrrolidine ring, indole group, and phenyl group are found in a variety of biologically active molecules, and their mechanisms of action can vary widely .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-20(24-12-6-7-13-24)15-25-14-18(17-10-4-5-11-19(17)25)21(27)22(28)23-16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDQZBZMPCIBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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